molecular formula C15H13N3 B11874570 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile CAS No. 89159-89-7

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile

Cat. No.: B11874570
CAS No.: 89159-89-7
M. Wt: 235.28 g/mol
InChI Key: RARIYIHUQUPUSY-UHFFFAOYSA-N
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Description

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile typically involves the reaction of N-propargyl aniline derivatives with quinoline-5-carbonitrile under specific conditions. One common method employs tin and indium chlorides as catalysts. The reaction can be conducted under aerobic conditions using stannic chloride or indium (III) chloride, which facilitates the cyclization process . Another approach involves the use of stannous chloride dihydrate in ethanol, which has been shown to yield the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the propargyl group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propargyl group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function. This interaction often involves binding to the active site of the target molecule, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile include other quinoline derivatives such as:

  • Quinoline-8-amines
  • Methylquinoxalines
  • Pyrazoloquinolines

Uniqueness

What sets this compound apart from these similar compounds is its unique propargyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

89159-89-7

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

8-[[methyl(prop-2-ynyl)amino]methyl]quinoline-5-carbonitrile

InChI

InChI=1S/C15H13N3/c1-3-9-18(2)11-13-7-6-12(10-16)14-5-4-8-17-15(13)14/h1,4-8H,9,11H2,2H3

InChI Key

RARIYIHUQUPUSY-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=C2C(=C(C=C1)C#N)C=CC=N2

Origin of Product

United States

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